Methyl 2-(prop-2-yn-1-yl)benzoate
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Overview
Description
Methyl 2-(prop-2-yn-1-yl)benzoate is an organic compound with the molecular formula C11H10O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atom of the benzene ring is substituted with a prop-2-yn-1-yl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(prop-2-yn-1-yl)benzoate can be synthesized through the esterification of 2-(prop-2-yn-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(prop-2-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(prop-2-yn-1-yl)benzoic acid or 2-(prop-2-yn-1-yl)benzaldehyde.
Reduction: Formation of methyl 2-(prop-2-en-1-yl)benzoate or methyl 2-(propyl)benzoate.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Methyl 2-(prop-2-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-(prop-2-yn-1-yl)benzoate involves its reactive alkyne group, which can participate in various chemical reactions. The compound can act as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These reactive oxygen species can then interact with biological targets, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Propargyl benzoate: Similar structure but with a different ester group.
Methyl 4-(prop-2-yn-1-yl)benzoate: Similar structure but with the alkyne group at a different position on the benzene ring
Uniqueness
The position of the alkyne group on the benzene ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H10O2 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
methyl 2-prop-2-ynylbenzoate |
InChI |
InChI=1S/C11H10O2/c1-3-6-9-7-4-5-8-10(9)11(12)13-2/h1,4-5,7-8H,6H2,2H3 |
InChI Key |
KEZXEAFYJHKVKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC#C |
Origin of Product |
United States |
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